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molecular formula C13H10O2 B079889 3-(1-Naphthyl)acrylic acid CAS No. 13026-12-5

3-(1-Naphthyl)acrylic acid

Cat. No. B079889
M. Wt: 198.22 g/mol
InChI Key: WPXMLUUYWNHQOR-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129361B2

Procedure details

3-(1-Naphthyl) acrylic acid (5.00 g) was dissolved in methanol (30 ml) and tetrahydrofuran (50 ml), 10% palladium carbon (2.40 g) was added, and the mixture was stirred under a hydrogen atmosphere at room temperature for 13 hr. The reaction container was purged with nitrogen, the solution was filtered, and the filtrate was concentrated to give a white solid (5.00 g. The white solid was dissolved in tetrahydrofuran (100 ml), and a tetrahydrofuran-borane.tetrahydrofuran solution (1 mol/l, 27.4 ml) was added dropwise to the mixture under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 18 hr. To the reaction mixture was added water, and 1M aqueous hydrochloric acid solution was added. The mixture was extracted with ethyl acetate, washed with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the object product (4.70 g) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
palladium carbon
Quantity
2.4 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
27.4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=[CH:12][C:13](O)=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O1CCCC1.B.O.Cl>CO.O1CCCC1.[C].[Pd]>[C:1]1([CH2:11][CH2:12][CH2:13][OH:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.B
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
palladium carbon
Quantity
2.4 g
Type
catalyst
Smiles
[C].[Pd]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
27.4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere at room temperature for 13 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction container was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid (5.00 g
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hr
Duration
1 h
WAIT
Type
WAIT
Details
further at room temperature for 18 hr
Duration
18 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08129361B2

Procedure details

3-(1-Naphthyl) acrylic acid (5.00 g) was dissolved in methanol (30 ml) and tetrahydrofuran (50 ml), 10% palladium carbon (2.40 g) was added, and the mixture was stirred under a hydrogen atmosphere at room temperature for 13 hr. The reaction container was purged with nitrogen, the solution was filtered, and the filtrate was concentrated to give a white solid (5.00 g. The white solid was dissolved in tetrahydrofuran (100 ml), and a tetrahydrofuran-borane.tetrahydrofuran solution (1 mol/l, 27.4 ml) was added dropwise to the mixture under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 18 hr. To the reaction mixture was added water, and 1M aqueous hydrochloric acid solution was added. The mixture was extracted with ethyl acetate, washed with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the object product (4.70 g) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
palladium carbon
Quantity
2.4 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
27.4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=[CH:12][C:13](O)=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O1CCCC1.B.O.Cl>CO.O1CCCC1.[C].[Pd]>[C:1]1([CH2:11][CH2:12][CH2:13][OH:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.B
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
palladium carbon
Quantity
2.4 g
Type
catalyst
Smiles
[C].[Pd]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
27.4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere at room temperature for 13 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction container was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid (5.00 g
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hr
Duration
1 h
WAIT
Type
WAIT
Details
further at room temperature for 18 hr
Duration
18 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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